Product packaging for 2,5-Di-o-toluidinoterephthalic acid(Cat. No.:CAS No. 68140-99-8)

2,5-Di-o-toluidinoterephthalic acid

Cat. No.: B14148123
CAS No.: 68140-99-8
M. Wt: 376.4 g/mol
InChI Key: XJNWPYYRBAQKNJ-UHFFFAOYSA-N
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Description

2,5-Di-o-toluidinoterephthalic acid (CAS 68140-99-8) is an organic compound with the molecular formula C₂₂H₂₀N₂O₄ and a molecular weight of 376.412 g/mol . This derivative of terephthalic acid, a fundamental building block in polymer chemistry , serves as a critical precursor in the synthesis of quinacridones and related pigments . Its value in research stems from its role as a key intermediate in multi-step organic syntheses, particularly through its cyclization to form the quinacridone core structure, a class of compounds known for their vibrant pigments . The compound can be synthesized through processes involving the reaction of specific succinylsuccinate esters with aniline derivatives, such as o-toluidine, followed by oxidative dehydrogenation . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for pharmacokinetic studies or the isolation of impurities in preparative separation . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N2O4 B14148123 2,5-Di-o-toluidinoterephthalic acid CAS No. 68140-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68140-99-8

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2,5-bis(2-methylanilino)terephthalic acid

InChI

InChI=1S/C22H20N2O4/c1-13-7-3-5-9-17(13)23-19-11-16(22(27)28)20(12-15(19)21(25)26)24-18-10-6-4-8-14(18)2/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)

InChI Key

XJNWPYYRBAQKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to 2,5-Di-o-toluidinoterephthalic Acid

The creation of this compound can be approached through various sophisticated synthetic pathways, including condensation reactions, multi-step syntheses, and environmentally friendly methods.

Condensation Reactions and Amination Strategies

A primary method for synthesizing this compound involves the condensation of a suitable terephthalic acid derivative with o-toluidine (B26562). One prominent approach is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have introduced soluble copper catalysts supported by ligands, improving the reaction's efficiency. wikipedia.orggatech.edu

Another powerful strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgresearchgate.net This method is known for its broad substrate scope and tolerance of various functional groups, making it a versatile tool for forming carbon-nitrogen bonds. wikipedia.org The development of specialized phosphine (B1218219) ligands has been instrumental in the success and wide applicability of the Buchwald-Hartwig amination. researchgate.net

Reductive amination also presents a viable, albeit less direct, pathway. This process involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced to the desired amine. wikipedia.org While not a direct route to this compound from a terephthalic acid starting material, it is a fundamental amination strategy in organic synthesis. wikipedia.orgrsc.org

A patented process describes the synthesis of 2,5-dianilino-terephthalic acids, which is analogous to the synthesis of the title compound. This method involves reacting dimethyl succinylsuccinate with an aniline (B41778), such as p-toluidine, followed by oxidation. google.com

Table 1: Comparison of Amination Strategies

Reaction NameCatalystTypical ConditionsKey Advantages
Ullmann CondensationCopper (powder or salts)High temperatures (often >210°C), polar solventsLower cost of catalyst compared to palladium. gatech.edu
Buchwald-Hartwig AminationPalladium with phosphine ligandsMilder conditions than Ullmann, broad substrate scopeHigh functional group tolerance, high yields. wikipedia.org
Reductive AminationVarious reducing agents (e.g., NaBH3CN)Neutral or weakly acidic conditionsEfficient for converting carbonyls to amines. wikipedia.org

Multi-Step Synthesis Pathways and Optimization

The synthesis of this compound can also be achieved through multi-step pathways that allow for greater control over the final product's purity and structure. One such pathway begins with the nitration of terephthalic acid to produce 2,5-dinitroterephthalic acid. google.com This intermediate is then reduced to form 2,5-diaminoterephthalic acid, which can subsequently be arylated with an appropriate o-tolyl source. google.com

Another approach starts with a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid. google.com This starting material can then undergo a nucleophilic aromatic substitution reaction with o-toluidine, often catalyzed by a copper species, in a process similar to the Ullmann condensation. google.com

Optimization of these synthetic routes is a key area of research. For instance, in the synthesis of related dihydroxyterephthalic acid, a fractional factorial design has been used to screen parameters like reactor pressure, temperature, catalyst-to-reactant molar ratio, and reaction time to maximize yield. researchgate.net Similar statistical and experimental design approaches can be applied to the synthesis of this compound to enhance efficiency and product output.

A process for preparing 2,5-di-phenylamino terephthalic acid dialkyl esters involves the reaction of 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid dimethyl ester with aniline, followed by oxidation. google.com This highlights a potential multi-step route where a cyclohexadiene derivative is a key intermediate.

Solvent-Free and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemistry, solvent-free and green chemistry approaches are being explored for the synthesis of complex organic molecules. nih.govresearchgate.net These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. nih.gov

For Ullmann-type reactions, solvent-free conditions have been successfully employed. rsc.org For example, the Ullmann coupling of 1-iodo-2-nitrobenzene (B31338) can be carried out by simply heating the reactants in the absence of a solvent. rsc.org This approach could potentially be adapted for the synthesis of this compound.

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and improve yields. nih.govresearchgate.net The use of water as a solvent, where possible, is also a key aspect of green chemistry. nih.gov Furthermore, the development of recyclable heterogeneous catalysts, such as copper oxide nanoparticles supported on various materials, offers a more sustainable alternative to homogeneous catalysts. gatech.edumdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. gatech.edu

Reaction Mechanism Elucidation in this compound Formation

Understanding the intricate mechanisms of the reactions involved in the formation of this compound is fundamental to controlling the reaction and improving its outcome.

Kinetics and Thermodynamics of Reaction Pathways

For Ullmann condensations, kinetic studies have been instrumental in elucidating the reaction mechanism. Hammett analysis, which examines the effect of substituents on the reaction rate, has provided evidence for an oxidative addition step followed by nucleophilic addition and reductive elimination at the copper center. gatech.edu The reaction rate is often accelerated by electron-withdrawing groups on the aryl halide. gatech.edu Kinetic studies on modified Ullmann reactions have shown that the reaction can be first order in the catalyst, aryl halide, and amine. researchgate.net

The thermodynamics of these reactions can be influenced by various factors, including solvent coordination and the presence of co-catalysts. nih.gov Computational investigations are increasingly being used to model the thermodynamic profiles of different reaction pathways. rsc.org

Intermediates and Transition States in Syntheses

The formation of this compound proceeds through a series of intermediates and transition states. In the Ullmann reaction, the mechanism is complex and not fully understood, but several possibilities have been proposed. One common proposal involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond. wikipedia.orgorganic-chemistry.org Another proposed mechanism involves a single electron transfer (SET) process. researchgate.net

In the Buchwald-Hartwig amination, the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

In reductive amination, the initial reaction between the amine and a carbonyl group forms a hemiaminal intermediate. wikipedia.orgnih.gov This intermediate then dehydrates to form an imine or an iminium ion, which is subsequently reduced to the final amine product. wikipedia.orgnih.gov

The identification and characterization of these transient species are often challenging but are crucial for a complete understanding of the reaction mechanism. Techniques such as DFT (Density Functional Theory) calculations are often employed to model these intermediates and transition states. researchgate.net

Catalytic Aspects in Synthetic Transformations

The primary synthetic route to this compound involves a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. rsc.org This reaction facilitates the formation of carbon-nitrogen bonds, specifically the arylation of amines. In this context, a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid, is reacted with two equivalents of o-toluidine.

The reaction is critically dependent on a copper catalyst, which can be in the form of copper metal, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts. rsc.org The catalytic cycle is thought to involve the formation of a copper(I) amide species from the reaction of o-toluidine with the copper catalyst. This species then undergoes oxidative addition with the 2,5-dihaloterephthalic acid, followed by reductive elimination to yield the desired this compound and regenerate the copper catalyst. organic-chemistry.org

The efficiency of the Ullmann condensation is influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the presence of a base. High-boiling polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or nitrobenzene (B124822) are often employed to facilitate the reaction, which typically requires elevated temperatures. rsc.org The addition of a base, such as potassium carbonate or potassium hydroxide, is crucial to neutralize the hydrohalic acid formed during the reaction and to promote the formation of the copper amide intermediate.

Parameter Typical Conditions for Ullmann Condensation Reference
Substrates 2,5-Dihaloterephthalic acid, o-Toluidine rsc.org
Catalyst Copper powder, Cu(I) salts (CuI, CuBr), Cu(II) salts rsc.org
Solvent DMF, DMSO, Nitrobenzene rsc.org
Base K2CO3, KOH rsc.org
Temperature Often > 150 °C rsc.org

Purity Enhancement and Isolation Techniques for Academic Applications

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The primary method for purification on a laboratory scale is recrystallization. The choice of solvent is critical and is determined by the solubility profile of the compound—it should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

For N-aryl aminobenzoic acids, a class of compounds to which this compound belongs, various solvents have been explored for recrystallization. These include water, ethanol, and dimethylformamide (DMF). rsc.org The selection of an appropriate solvent or a solvent mixture is essential to achieve high purity and good recovery of the final product. In some cases, treatment with activated charcoal during the recrystallization process may be necessary to remove colored impurities. rsc.org

After recrystallization, the purity of the this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination. HPLC provides a quantitative measure of purity by separating the target compound from any remaining impurities.

Technique Description Typical Solvents/Conditions Reference
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Water, Ethanol, DMF, or mixtures thereof. rsc.org
Washing Washing the filtered solid with a solvent in which the desired product is insoluble but impurities are soluble.Water, Ethanol. rsc.org
Activated Charcoal Treatment Used to remove colored impurities from the solution before crystallization.Added to the hot solution during recrystallization. rsc.org
High-Performance Liquid Chromatography (HPLC) An analytical technique to determine the purity of the final product.Specific mobile phase composition depends on the column and compound. google.com

Coordination Chemistry and Metal Organic Framework Mof Design

Ligand Design Principles of 2,5-Di-o-toluidinoterephthalic Acid in Coordination Chemistry

The effectiveness of an organic molecule as a linker in coordination chemistry is governed by its inherent structural and electronic features. For this compound, the primary coordinating groups are the two carboxylates, while the ortho-toluidino groups act as significant modulating agents.

The terephthalate (B1205515) moiety is a well-studied building block in coordination chemistry, known for its ability to connect metal centers through its two carboxylate groups. These groups can adopt several coordination modes, including monodentate, bidentate (chelating or bridging), and various combinations thereof, allowing for the formation of diverse network dimensionalities. researchgate.netresearchgate.net In the case of this compound, the deprotonated carboxylate groups are the primary sites for binding to metal ions. The binding affinity will depend on the chosen metal ion and the reaction conditions, but the dual coordinating sites allow it to act as a bridging ligand, which is fundamental for extending the structure into a one-, two-, or three-dimensional polymer. slideshare.netyoutube.com

The defining feature of this compound is the presence of toluidino groups at the ortho-positions relative to the carboxylate functionalities. This substitution introduces significant steric hindrance, a phenomenon known as the "ortho effect". wikipedia.orgyoutube.com This steric clash is expected to force the carboxylate groups to twist out of the plane of the central benzene (B151609) ring. wikipedia.orgstackexchange.com

This twisting has profound implications for coordination:

Inhibition of Resonance: The planarity between the carboxylate group and the aromatic ring is disrupted, which affects the electronic delocalization.

Modified Acidity: The ortho effect typically increases the acidity of benzoic acid derivatives, which can influence the deprotonation and coordination process during synthesis. wikipedia.org

Directional Control: The steric bulk of the toluidino groups can direct the self-assembly process, preventing certain coordination geometries and favoring others. This can lead to the formation of unique, non-interpenetrated structures with specific pore sizes and shapes, as the bulky groups can prevent the formation of more compact, interpenetrated frameworks that are common with simpler terephthalate linkers. acs.org The electronic-donating nature of the toluidino groups can also influence the electron density of the carboxylate oxygen atoms, subtly modifying their binding affinity for metal centers.

Synthesis and Structural Characterization of Coordination Polymers (CPs)

The synthesis of CPs from organic linkers and metal salts is typically achieved through self-assembly under specific reaction conditions. Hydrothermal and solvothermal methods are particularly prevalent for generating high-quality crystalline materials suitable for structural analysis. researchgate.net

Hydrothermal and solvothermal syntheses are powerful techniques for crystallizing CPs that are not readily accessible at room temperature. nih.govnih.gov These methods involve heating the reactants (metal salt and organic linker) in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel, typically a Teflon-lined autoclave. mdpi.comnih.govelectronicsandbooks.com The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of single crystals.

While specific examples for this compound are unavailable, studies on analogous 2,5-disubstituted terephthalic acids, such as 2,5-dibromoterephthalic acid and 2,5-dihydroxyterephthalic acid, demonstrate the utility of these methods. For instance, four different calcium(II) coordination polymers were successfully synthesized from 2,5-dibromoterephthalic acid under solvothermal conditions, where the final structure was directed by the choice of auxiliary N-donor ligands. rsc.orgrsc.org Similarly, a holmium(III) coordination polymer was prepared using 2,5-dihydroxyterephthalic acid via a hydrothermal route. mdpi.com

The table below summarizes typical conditions used for the synthesis of CPs with analogous substituted terephthalic acids.

LigandMetal SaltMethodSolventTemperatureResulting ComplexReference
2,5-Dibromoterephthalic acidCa(NO₃)₂·4H₂OSolvothermalDMF/H₂O120 °C[Ca(dbt)(H₂O)]n rsc.orgrsc.org
2,5-Dibromoterephthalic acidCa(NO₃)₂·4H₂OSolvothermalDMF/H₂O120 °C[Ca(H-dbt)₂(5,5'-dmbpy)₂]n rsc.orgrsc.org
2,5-Diiodoterephthalic acidLaCl₃·6H₂OSolvothermalDMF120 °C{[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF researchgate.net
2,5-Dihydroxyterephthalic acidHo(NO₃)₃·6H₂OHydrothermalH₂O/NaOH150 °C{[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n mdpi.com

Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for the structural elucidation of crystalline materials like CPs and MOFs. rsc.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the unit cell. mdpi.com This provides invaluable information, including:

The coordination environment of the metal ions.

Bond lengths and angles between atoms.

The exact coordination mode of the ligand.

The presence and location of solvent molecules or counter-ions within the pores.

The crystal structures of numerous coordination polymers based on substituted terephthalates have been successfully determined using SCXRD, providing deep insights into how substituents and synthesis conditions influence the final architecture. mdpi.comrsc.orgresearchgate.net

The topology of a coordination polymer describes the underlying network of nodes (metal ions or clusters) and linkers (organic ligands). The dimensionality refers to whether the polymer extends in one (chains), two (layers), or three dimensions. slideshare.net These features are a direct consequence of the ligand's geometry and the metal's coordination preferences.

The linear nature of the terephthalate linker typically promotes the formation of extended structures. However, substituents play a critical role in modulating the final topology. For example, using 2,5-dibromoterephthalic acid with calcium and various N-donor co-ligands resulted in diverse 3D topologies, including a (6,6)-connected framework and a 2-fold interpenetrated diamondoid (dia) network. rsc.orgrsc.org In another study, the use of 2,5-diiodoterephthalic acid with lanthanum(III) led to either a 2D layered structure or a 3D framework, depending on the presence of solvent molecules in the crystal lattice, highlighting the subtle factors that can alter dimensionality. researchgate.net

Given the significant steric bulk of the ortho-toluidino groups, it is hypothesized that CPs based on this compound would likely form open, non-interpenetrated frameworks with unique topologies. The steric hindrance would prevent the close packing often seen with less-substituted linkers, potentially creating well-defined channels and pores.

The table below details the structural characteristics of CPs synthesized from analogous substituted terephthalic acids.

LigandMetal IonDimensionalityKey Structural Features / TopologyReference
2,5-Dibromoterephthalic acidCa(II)3D(6,6)-connected framework rsc.orgrsc.org
2,5-Dibromoterephthalic acidCa(II)3D2-fold interpenetrated diamondoid (dia) net rsc.orgrsc.org
2,5-Diiodoterephthalic acidLa(III)2DLayered structure built from binuclear La₂ units researchgate.net
2,5-Diiodoterephthalic acidLa(III)3DFramework built from binuclear La₂ units researchgate.net

Development of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

The design and synthesis of MOFs using specific organic linkers is a cornerstone of reticular chemistry, a strategy that involves the assembly of molecular building blocks into predetermined network structures. nih.gov The unique structure of this compound, featuring a central terephthalate core functionalized with two o-toluidino groups, presents intriguing possibilities for the construction of novel MOF architectures with tailored properties.

The SBU approach is a powerful concept in MOF synthesis, where polynuclear metal clusters act as rigid and directional nodes, dictating the topology of the resulting framework. researchgate.netnih.gov The carboxylate groups of this compound are expected to coordinate to metal ions to form various SBUs. The specific geometry and connectivity of these SBUs would depend on the chosen metal ion and the reaction conditions. For instance, with zinc (II), the formation of the iconic paddlewheel SBU, [Zn₂(COO)₄], is a common motif in MOF chemistry. researchgate.net In the case of zirconium(IV), the highly stable hexanuclear cluster, [Zr₆O₄(OH)₄(COO)₁₂], is a frequently observed SBU. osti.gov

The bulky o-toluidino groups of the linker are anticipated to play a significant role in directing the assembly of the framework. These groups can introduce steric hindrance that influences the coordination environment around the metal centers and can lead to the formation of specific, and potentially novel, network topologies. The principles of reticular chemistry allow for the prediction of potential framework structures based on the geometry of the linker and the SBU. nih.gov

The stability of a MOF is a critical factor for its practical applications. The strength of the coordination bonds between the carboxylate groups and the metal SBUs is a primary determinant of thermal and chemical stability. While specific stability data for MOFs based on this compound are not available, studies on related systems, such as those with 2-aminobenzene-1,4-dicarboxylate linkers, have shown that functional groups can influence thermal stability. researchgate.net The hydrolytic stability of MOFs, particularly those based on Zr-SBUs, is a complex issue influenced by factors such as linker hydrolysis and capillary forces within the pores. rsc.org The presence of the bulky toluidino groups might offer some protection against hydrolysis by sterically shielding the coordination sites.

The use of pre-functionalized linkers like this compound is a primary strategy for introducing specific functionalities into MOFs. The toluidino groups themselves can be considered functional groups that modify the properties of the MOF. Furthermore, these groups could potentially undergo post-synthetic modification, a powerful technique to tailor the properties of a MOF after its initial synthesis. chemistryviews.org For example, the amine functionality within the toluidino group could potentially be a site for further chemical reactions.

The functionalization of MOFs can be achieved through various methods, including the use of mixed-linker systems where a portion of the primary linker is replaced by a functionalized analogue. nih.gov This approach allows for the fine-tuning of the number of functional sites within the framework. researchgate.net

Metal-Ligand Complexation Studies

Understanding the fundamental coordination chemistry of this compound with various metal ions is crucial for predicting its behavior in MOF synthesis. This involves studying the stoichiometry, stability, and structure of the resulting metal complexes in solution.

The stoichiometry of metal-ligand complexes describes the ratio in which the metal ions and ligands combine. nih.gov For a dicarboxylic acid linker like this compound, the formation of complexes with different metal-to-ligand ratios is possible, depending on the coordination preferences of the metal ion and the solution conditions. scispace.com

The stability of these complexes is quantified by their stability constants (β), which are equilibrium constants for the formation of the complex. wikipedia.orgscispace.com Higher stability constants indicate stronger metal-ligand interactions and more stable complexes. researchgate.net While no experimentally determined stability constants for this compound complexes are available in the literature, it is expected that it would form stable complexes with a variety of metal ions, a prerequisite for its use as a linker in MOF synthesis. The chelate effect, where a ligand binds to a metal ion through multiple donor atoms, can significantly enhance the stability of the resulting complex. wikipedia.org

Illustrative Data Table: Hypothetical Stability Constants

Metal IonComplex Stoichiometry (Metal:Ligand)Log β (Hypothetical)
Cu(II)1:15.2
Zn(II)1:14.8
Ni(II)1:14.5
Co(II)1:14.3

Note: The data in this table is purely hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available.

The geometric and electronic structures of the metal complexes formed by this compound would be influenced by the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the ligand. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion.

The electronic structure of the complexes, including the nature of the metal-ligand bonding and the distribution of electron density, can be investigated using spectroscopic techniques and computational methods. The toluidino groups, with their electron-donating nature, could influence the electronic properties of the terephthalate backbone and, consequently, the electronic structure of the resulting metal complexes. This, in turn, could impact the photophysical or catalytic properties of the material. Studies on related electrochromic MOFs have shown that the redox properties of the linker can play a crucial role in the material's function. chemrxiv.org

Illustrative Data Table: Hypothetical Geometric Parameters

Metal ComplexCoordination GeometryBond Angle (O-M-O) (Hypothetical)
[Cu(2,5-DTTA)]Square Planar90°
[Zn(2,5-DTTA)(H₂O)₂]Tetrahedral109.5°
[Ni(2,5-DTTA)(H₂O)₄]Octahedral90°

Note: 2,5-DTTA represents the deprotonated form of this compound. The data in this table is purely hypothetical and for illustrative purposes only.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Determination

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

FT-IR spectroscopy of 2,5-Di-p-toluidinoterephthalic acid reveals characteristic absorption bands corresponding to its various functional groups. The spectrum, typically recorded using a KBr wafer technique, provides significant structural insights. nih.gov

Key vibrational frequencies observed in the FT-IR spectrum are associated with the stretching and bending of specific bonds. The broad absorption band in the region of 2500-3000 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, often overlapping with C-H stretching vibrations. The presence of a strong absorption peak around 1681 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid. researchgate.net The N-H stretching vibrations of the secondary amine groups are also expected in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations typically appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Interactive Table: FT-IR Peak Assignments for 2,5-Di-p-toluidinoterephthalic acid

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3300-3500N-H StretchSecondary Amine
~2500-3000O-H StretchCarboxylic Acid
~1681C=O StretchCarboxylic Acid
~1450-1600C=C StretchAromatic Ring
~1423O-H BendCarboxylic Acid
~937O-H Bend (out-of-plane)Carboxylic Acid

Note: The exact peak positions can vary slightly based on the specific sample preparation and instrument.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for 2,5-Di-p-toluidinoterephthalic acid is not widely available in the initial search results, theoretical calculations and studies on similar aromatic carboxylic acids suggest that strong Raman signals would be expected for the symmetric stretching of the benzene (B151609) rings and the C-C bonds. The symmetric C=O stretching vibration would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule when dissolved in a suitable solvent.

The ¹H NMR spectrum of 2,5-Di-p-toluidinoterephthalic acid provides information about the different types of protons and their chemical environments. The spectrum for the para-isomer would show distinct signals for the aromatic protons on the central terephthalic acid ring and the toluidine rings, as well as signals for the amine (N-H) and methyl (CH₃) protons. The carboxylic acid protons (COOH) are typically observed as a broad singlet at a downfield chemical shift. nih.gov

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 2,5-Di-p-toluidinoterephthalic acid, distinct signals are expected for the carbonyl carbons of the carboxylic acid groups, the aromatic carbons, and the methyl carbons. nih.gov The chemical shifts of the aromatic carbons are influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid groups.

Interactive Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2,5-Di-p-toluidinoterephthalic acid

¹H NMR ¹³C NMR
Chemical Shift (ppm) Proton Type Chemical Shift (ppm) Carbon Type
Downfield (Broad)COOH~170C=O (Carboxylic Acid)
Aromatic RegionAromatic C-HAromatic RegionAromatic C
Amine RegionN-H~20-25CH₃ (Methyl)
~2.3CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2,5-Di-p-toluidinoterephthalic acid is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl groups. The extended conjugation involving the aniline (B41778) and terephthalic acid moieties would likely result in absorption at longer wavelengths compared to the individual components. Specific experimental data on the electronic absorption maxima and molar absorptivity were not available in the initial search results.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like 2,5-Di-o-toluidinoterephthalic acid, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides valuable information about the conjugated π-electron system.

Derivatives of 2,5-diaminoterephthalic acid are known to be chromophoric. The introduction of aryl groups, such as the o-tolyl groups in this compound, is expected to significantly influence the electronic structure. The nitrogen lone pairs of the toluidine substituents can participate in resonance with the benzene ring of the terephthalic acid core, creating an extended π-system. This delocalization of electrons typically results in a bathochromic (red) shift of the absorption maxima compared to the parent terephthalic acid.

Based on studies of structurally similar 2,5-bis(diarylamino)terephthalic acid derivatives, it is anticipated that the UV-Vis spectrum of this compound in a suitable solvent would exhibit distinct absorption bands. A prominent band corresponding to the π-π* transitions within the aromatic rings is expected, likely in the UV region. Additionally, an intramolecular charge-transfer (ICT) band at a longer wavelength, possibly extending into the visible region, is predicted. This ICT would occur from the electron-donating toluidine moieties to the electron-withdrawing terephthalic acid core. The exact position and intensity of these bands would be sensitive to the solvent polarity.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted Transition Expected Wavelength Range (nm) Notes
π-π* 250-350 Associated with the aromatic systems.

Fluorescence and Luminescence Spectroscopic Studies

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. Compounds that are fluorescent emit photons as they relax from an excited electronic state to the ground state. The 2,5-diaminoterephthalate scaffold is recognized as a powerful fluorophore.

For this compound, the presence of the bulky o-tolyl groups may lead to a twisted conformation. This structural feature can influence the fluorescence properties, potentially leading to phenomena such as aggregation-induced emission (AIE). In dilute solutions, the molecule might exhibit weak fluorescence due to rotational and vibrational deactivation pathways. However, in an aggregated state or in the solid state, these non-radiative decay pathways could be restricted, leading to enhanced fluorescence emission.

The emission wavelength is expected to be Stokes-shifted relative to the absorption maximum. Given the predicted ICT absorption band, the fluorescence emission would likely occur in the visible region of the electromagnetic spectrum, potentially in the blue to green range. The quantum yield of fluorescence would be a critical parameter to determine the efficiency of the emission process.

Table 2: Predicted Fluorescence Properties for this compound

Parameter Predicted Value/Range Significance
Excitation Wavelength (λex) ~380-450 nm Corresponds to the ICT absorption band.
Emission Wavelength (λem) ~450-550 nm Indicates the color of the emitted light.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₂₄H₂₂N₂O₄), the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would serve as a definitive confirmation of the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Species Calculated m/z
[M+H]⁺ 403.1601
[M-H]⁻ 401.1456

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its confirmation.

For this compound, fragmentation would likely occur at the bonds connecting the toluidine groups to the terephthalic acid core and at the carboxylic acid functional groups. Common fragmentation pathways would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. Cleavage of the C-N bond could result in fragments corresponding to the toluidine cation and the terephthalic acid radical cation with one amino substituent. The precise fragmentation pattern would depend on the ionization technique and collision energy used.

Table 4: Predicted Key MS/MS Fragments for this compound (Precursor Ion: [M+H]⁺)

Predicted Fragment m/z Proposed Fragment Identity
385.1495 [M+H - H₂O]⁺
357.1546 [M+H - CO₂]⁺
339.1441 [M+H - H₂O - CO₂]⁺
296.1281 [M+H - C₇H₇N]⁺

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the geometric and electronic properties of molecules. However, specific DFT studies on 2,5-Di-o-toluidinoterephthalic acid are not available in the reviewed literature.

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process would typically involve DFT calculations with a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to determine key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) Data not available Data not available Data not available
C-N Data not available Data not available Data not available
N-H Data not available Data not available Data not available
C=O Data not available Data not available Data not available
C-O Data not available Data not available Data not available
O-H Data not available Data not available Data not available

Note: This table is illustrative of the data that would be generated from a DFT geometry optimization. No published data was found for this compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier molecular orbital theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. No specific HOMO, LUMO, or energy gap values for this compound have been reported in the literature.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available)

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: This table represents the type of data obtained from a HOMO/LUMO analysis. Specific values for the target compound are not publicly available.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This analysis is valuable for predicting how a molecule will interact with other molecules. An MEP map for this compound has not been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in different environments (e.g., in solution). A search of the scientific literature did not yield any MD simulation studies specifically performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. The development of a QSAR model requires a dataset of related compounds with measured activities, which is not available for this compound and its analogs in the context of a specific biological target.

Theoretical Prediction of Coordination Behavior and Material Properties

The structure of this compound, with its carboxylic acid and amino groups, suggests potential as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. Theoretical calculations could predict its preferred coordination modes and the potential properties of the resulting materials. However, no such theoretical predictions for this specific compound have been published.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Carboxylic Acid Moieties

The two carboxylic acid groups on the terephthalate (B1205515) backbone are primary sites for derivatization. These groups can be converted into a variety of functional derivatives, which can alter the molecule's solubility, reactivity, and ability to form larger polymeric structures. The industrial synthesis of polyesters, such as poly(ethylene terephthalate) (PET), relies on the esterification of terephthalic acid, highlighting the importance of this reaction pathway. nih.govjournalspub.info

Esterification: The carboxylic acid groups of 2,5-Di-o-toluidinoterephthalic acid can be converted to esters through reactions with alcohols, typically under acidic conditions (Fischer esterification). monash.edu The reaction involves protonation of a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. This process is an equilibrium, and is often driven to completion by using an excess of the alcohol or by removing water as it is formed. The resulting diesters often exhibit increased solubility in organic solvents compared to the parent diacid. The kinetics of such esterification reactions can be influenced by factors like temperature, catalyst choice, and the solubility of the starting materials. nih.govresearchgate.net

Amidation: Direct condensation of carboxylic acids with amines to form amides is challenging due to the formation of a stable ammonium-carboxylate salt. Therefore, amidation of this compound typically requires the use of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or the prior conversion of the carboxylic acid groups into more reactive intermediates, such as acyl chlorides or anhydrides. The resulting amides are robust functional groups that can participate in hydrogen bonding and are key components in the synthesis of polyamides.

Table 1: Potential Ester and Amide Derivatives of this compound

Reactant (R-OH or R-NH₂)Catalyst/ConditionsProduct Name
Methanol (CH₃OH)H₂SO₄ (catalyst), heatDimethyl 2,5-di-o-toluidinoterephthalate
Ethanol (CH₃CH₂OH)H₂SO₄ (catalyst), heatDiethyl 2,5-di-o-toluidinoterephthalate
Benzylamine (C₆H₅CH₂NH₂)DCC coupling, room temp.N¹,N⁴-dibenzyl-2,5-di-o-toluidinoterephthalamide
Aniline (B41778) (C₆H₅NH₂)Acyl chloride intermediateN¹,N⁴-diphenyl-2,5-di-o-toluidinoterephthalamide

Acyl Halide Formation: The carboxylic acid groups can be readily converted into highly reactive acyl halides, most commonly acyl chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation replaces the -OH group with a halogen, creating a much better leaving group and significantly increasing the electrophilicity of the carbonyl carbon. The resulting diacyl chloride is a versatile intermediate for the synthesis of esters, amides, and anhydrides under mild conditions. researchgate.net

Anhydride (B1165640) Formation: Acid anhydrides can be formed from this compound, although intermolecular anhydride formation to create a polymeric anhydride is more likely than the formation of a strained cyclic monomeric anhydride. A common synthetic route involves reacting the diacyl chloride derivative with a dicarboxylate salt of the parent acid. Symmetrical anhydrides can also be prepared by the dehydration of two carboxylic acid molecules, often requiring high heat. researchgate.net Anhydrides serve as effective acylating agents for alcohols and amines.

Transformations Involving the o-Toluidino Groups

The two o-toluidino substituents provide further opportunities for chemical modification, both at the aromatic rings and the secondary amine nitrogen atoms.

The aromatic rings of the o-toluidino groups are susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the secondary amino group (-NH-) and the methyl group (-CH₃).

Amino Group (-NH-): The nitrogen atom's lone pair of electrons strongly activates the aromatic ring towards electrophilic attack by donating electron density through resonance. It is a powerful ortho, para-director.

Methyl Group (-CH₃): The methyl group is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

In the o-toluidino substituent, the amino and methyl groups are ortho to each other. Their combined activating and directing effects will strongly favor substitution at the positions ortho and para to the powerful amino group. The position para to the amino group (position 5 on the toluidine ring) is sterically accessible and electronically favored, making it the most likely site for monosubstitution.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Toluidine Rings

ReactionReagentsExpected Major Product
BrominationBr₂ in acetic acid2,5-Bis(4-bromo-2-methylanilino)terephthalic acid
NitrationHNO₃, H₂SO₄ (cold)2,5-Bis(4-nitro-2-methylanilino)terephthalic acid
SulfonationFuming H₂SO₄2,5-Bis(4-sulfo-2-methylanilino)terephthalic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃2,5-Bis(4-acetyl-2-methylanilino)terephthalic acid

Oxidation: Secondary aromatic amines can undergo oxidation to form a variety of products. uomustansiriyah.edu.iq The specific outcome depends on the oxidant used and the reaction conditions. Mild oxidation may lead to the formation of stable radical cations. More vigorous oxidation can lead to complex reaction pathways, potentially forming hydroxylamine intermediates which can be further oxidized to nitrones. uomustansiriyah.edu.iq The aerobic oxidation of secondary amines, often catalyzed by transition metals, can yield imines. rsc.orgacs.org In the case of this compound, oxidation of the secondary amine could lead to changes in the electronic properties and coordination ability of the molecule.

Reduction: The secondary amino group is already in a reduced state. Further reduction of this functional group is not a common transformation under typical chemical conditions. While catalytic hydrogenation can be used to reduce other functional groups, it would not alter the secondary amine itself. Reductive amination is a process to form amines from carbonyl compounds and is not applicable here. libretexts.orgorganic-chemistry.org

Synthesis of Advanced Derivatives with Modified Ligand Properties

The derivatization strategies outlined above can be employed to synthesize advanced materials where this compound acts as a foundational building block or ligand. The unique geometry and functional groups of this molecule make it an attractive candidate for creating coordination polymers and Metal-Organic Frameworks (MOFs).

By modifying the carboxylic acid groups into esters or amides, the solubility and processing characteristics of resulting polymers can be controlled. For instance, creating long-chain polyester (B1180765) or polyamide derivatives could lead to new materials with specific thermal or mechanical properties.

Furthermore, functionalizing the peripheral toluidine rings allows for the fine-tuning of the ligand's electronic properties. Introducing electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) via electrophilic substitution can alter the electron density on the coordinating nitrogen and oxygen atoms, thereby influencing the properties of any resulting metal complex. These modifications can impact the stability, catalytic activity, or photophysical properties of MOFs or other coordination compounds. The amino groups themselves can also serve as coordination sites, making the molecule a multidentate ligand capable of forming complex, high-dimensional structures with metal ions. musechem.comchemicalbook.com

Introduction of Electron-Withdrawing or Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings of the o-toluidine (B26562) substituents can significantly alter the electronic characteristics of this compound. The secondary amine and the methyl group of the toluidine moiety are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. This inherent reactivity can be harnessed to introduce a variety of functional groups.

Given the positions of the existing substituents on the toluidine ring (amino group at position 1' and methyl group at position 2'), electrophilic attack is most likely to occur at the positions para and ortho to the strongly activating amino group (positions 4' and 6'). However, the position ortho to the amino group (6') is sterically hindered by the bulky terephthalic acid core. Therefore, substitution at the para position (4') is generally favored.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on the Toluidine Rings of this compound

Reaction TypeReagents and ConditionsPotential Functional Group IntroducedExpected Position of SubstitutionElectronic Effect
Nitration HNO₃, H₂SO₄Nitro (-NO₂)4'-positionElectron-Withdrawing
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃Bromo (-Br) or Chloro (-Cl)4'-positionElectron-Withdrawing
Friedel-Crafts Acylation RCOCl, AlCl₃Acyl (-COR)4'-positionElectron-Withdrawing
Friedel-Crafts Alkylation RCl, AlCl₃Alkyl (-R)4'-positionElectron-Donating

It is important to note that the basicity of the amino groups makes the molecule susceptible to reaction with strong acids, such as those used in nitration and Friedel-Crafts reactions. To circumvent potential side reactions and to control the degree of substitution, the amino groups can be protected, for instance, by acetylation to form an amide. This amide group is still an ortho-, para-director but is less activating than the free amino group, which can help prevent polysubstitution. Following the substitution reaction, the protecting group can be removed by hydrolysis to regenerate the amino group.

The introduction of electron-withdrawing groups like nitro or halo groups would decrease the electron density of the molecule, which could be beneficial for applications requiring electron-accepting materials. Conversely, the addition of further electron-donating alkyl groups via Friedel-Crafts alkylation would increase the electron density, enhancing its properties as an electron donor.

Oligomeric and Polymeric Derivatives Beyond MOFs/CPs

The bifunctional nature of this compound, with its two carboxylic acid groups, makes it an excellent monomer for the synthesis of oligomers and polymers through condensation polymerization. While this molecule can be used as a linker in the formation of metal-organic frameworks (MOFs) and coordination polymers (CPs), this section will focus on organic oligomeric and polymeric derivatives.

The most direct route to polymerization is through the formation of polyamides. This can be achieved by reacting the dicarboxylic acid with a suitable diamine. To facilitate this reaction, the carboxylic acid groups can be activated, for example, by converting them to more reactive acyl chlorides by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride can then readily undergo polycondensation with a variety of aliphatic or aromatic diamines to yield polyamides with tailored properties. The incorporation of the bulky, non-coplanar toluidine units in the polymer backbone would likely result in amorphous polymers with good solubility in organic solvents and potentially high thermal stability.

Similarly, polyesters can be synthesized by reacting this compound or its diacyl chloride derivative with a diol. The choice of the diamine or diol comonomer will significantly influence the properties of the resulting polymer, such as its flexibility, thermal stability, and solubility.

The synthesis of well-defined oligomers can be achieved through controlled polymerization techniques or by stepwise synthesis. For instance, a stepwise approach could involve protecting one of the carboxylic acid groups, reacting the other with a mono-protected diamine, and then deprotecting and reacting further to build up the oligomer chain in a controlled manner.

Table 2: Potential Polymerization Reactions of this compound

Polymer TypeComonomerReaction ConditionsPotential Polymer Properties
Polyamide Aromatic or Aliphatic DiamineDirect condensation at high temperature or reaction of the diacyl chloride derivative with a diamine at lower temperatures.High thermal stability, good solubility in organic solvents, amorphous nature.
Polyester Aromatic or Aliphatic DiolEsterification with a diol, often catalyzed by an acid, or reaction of the diacyl chloride derivative with a diol.Good thermal stability, potential for tailored solubility and mechanical properties.

The resulting oligomers and polymers could find applications in various fields, such as high-performance plastics, membrane materials for gas separation, or as components in optoelectronic devices, depending on the specific properties imparted by the derivatization and the choice of comonomers.

Advanced Research Applications in Catalysis and Sensing

Catalytic Activity of 2,5-Di-o-toluidinoterephthalic Acid and its Metal Complexes

While this compound itself is not extensively documented as a catalyst, its role as a precursor in catalytic processes and the catalytic activities of its analogs provide significant insights into its potential.

This compound serves as a key reactant in the synthesis of quinacridone (B94251) and its derivatives, which are notable for their use as organic pigments. rsc.org This synthesis involves a cyclization reaction that is typically facilitated by an acid catalyst. rsc.org In this context, the terephthalic acid derivative is a substrate rather than a catalyst.

The structural framework of this compound, featuring both carboxylic acid and secondary amine functionalities, makes it an excellent candidate for incorporation into metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in heterogeneous catalysis. nih.gov The catalytic activity of such MOFs would depend on the chosen metal nodes and the accessibility of active sites within the framework. For instance, MOFs constructed from ligands with amino groups, such as 2-aminoterephthalic acid, have been investigated for their catalytic properties. rsc.org

In the realm of homogeneous catalysis, metal complexes of ligands structurally similar to this compound have shown promise. Transition metal complexes with organic ligands can catalyze a variety of reactions, including oxidations and reductions. nih.govmdpi.com The toluidine moieties in this compound could coordinate with metal centers, potentially influencing the selectivity and efficiency of catalytic transformations.

The reaction specificity of catalysts derived from this compound has not been directly reported. However, by examining related systems, we can infer potential areas of application. For example, palladium complexes of N-heterocyclic carbene (NHC) ligands supported on calixarene (B151959) frameworks have demonstrated high efficiency in Suzuki coupling reactions. rsc.org It is conceivable that metal complexes of this compound could exhibit specificity in similar cross-coupling reactions, which are fundamental in organic synthesis.

The efficiency of such potential catalysts would be influenced by the steric and electronic properties of the 'o-toluidino' groups. The methyl groups in the ortho position could create a specific steric environment around a metal center, potentially leading to high selectivity in certain reactions.

Table 1: Examples of Catalytic Activity in Structurally Related Compounds
Catalyst TypeLigand/PrecursorMetal CenterReaction TypeReference
Metal-Organic Framework2-Aminoterephthalic acidCopper(II)Not specified, used in sensing rsc.org
Homogeneous CatalystN-heterocyclic carbene on calixarenePalladium(II)Suzuki coupling rsc.org
Homogeneous CatalystBis(oxazoline)Copper(II)Not specified nih.gov
Reactant in Catalyzed Synthesis2,5-Diarylamino-terephthalic acidN/AQuinacridone formation rsc.org

Sensing Applications of this compound-Based Materials

The unique electronic and structural features of this compound suggest its potential for the development of advanced sensing platforms.

Luminescent MOFs are a significant class of materials for sensing applications due to their tunable emission properties. nih.govresearchwithrutgers.com The luminescence can originate from the organic linker, the metal center, or guest molecules. rsc.org While there are no direct reports on the luminescent properties of MOFs derived from this compound, studies on analogous systems are informative. For example, a MOF synthesized from 2-aminoterephthalic acid and copper(II) ions exhibits blue fluorescence and has been used for the detection of ferric ions. rsc.org Similarly, mixed-ligand MOFs containing 2-aminoterephthalic acid and 2,5-dihydroxyterephthalic acid show tunable dual emission, which has been exploited for ratiometric fluorescence sensing. acs.org The 'o-toluidino' groups in this compound could influence the photophysical properties of a corresponding MOF, potentially leading to novel sensing capabilities.

Quinacridones, the derivatives of 2,5-dianilinoterephthalic acids, are known for their intense fluorescence in the dispersed state. wikipedia.org This intrinsic property makes them suitable for applications in optoelectronics and potentially as fluorescent probes.

Table 2: Luminescence-Based Sensing in Related Materials
Sensing MaterialAnalyteSensing MechanismReference
Copper-based MOF with 2-aminoterephthalic acidFerric ionsFluorescence quenching rsc.org
Mixed-ligand MOF with 2-aminoterephthalic acidFormaldehyde, Ferric ionsRatiometric fluorescence acs.org
Lanthanide-MOFsVariousLuminescence from metal and ligand nih.gov

The electrochemical properties of materials derived from this compound, particularly its quinacridone derivatives, suggest their utility in electrochemical sensors. Quinacridone itself has been studied for its redox behavior and has been used for the electrochemical capture of carbon dioxide. nih.gov The electron-accepting nature of the quinacridone core, combined with its ability to form hydrogen-bonded networks, makes it a promising material for electrochemical applications. nih.govrsc.org

Electrochemical sensors often rely on the modification of electrode surfaces with materials that can specifically interact with an analyte, leading to a measurable change in current or potential. Composites of reduced graphene oxide and multiwalled carbon nanotubes have been used to create sensitive electrochemical sensors for various organic molecules. rsc.org It is plausible that quinacridone derivatives, with their tunable electronic properties and potential for forming stable thin films, could be integrated into such composite materials to create novel electrochemical sensing platforms.

Table 3: Electrochemical Applications of Related Compounds
Compound/MaterialApplicationKey FeatureReference
QuinacridoneCO2 captureRedox activity nih.gov
QuinacridoneOrganic semiconductorCharge carrier mobility wikipedia.orgrsc.org
Reduced Graphene Oxide/MWCNT CompositeSensor for hydroquinone, dopamine, uric acidHigh conductivity and surface area rsc.org

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Coordination Geometries and Network Architectures

The coordination chemistry of 2,5-Di-o-toluidinoterephthalic acid with various metal ions is a primary area for future exploration. The presence of both carboxylate and secondary amine groups offers multiple potential binding sites, which, combined with the steric influence of the o-toluidine (B26562) substituents, could lead to the formation of unique coordination polymers and metal-organic frameworks (MOFs).

Future research should systematically investigate the reactions of this compound with a diverse range of metal cations, including but not limited to:

Transition Metals (e.g., Cu, Zn, Ni, Co): To explore the formation of MOFs with interesting magnetic, catalytic, or porous properties.

Lanthanide Metals (e.g., Eu, Tb): To target the development of luminescent materials for applications in sensing and optics.

Alkaline Earth Metals (e.g., Ca, Sr): To investigate the formation of biocompatible frameworks.

The resulting coordination geometries could range from simple dimeric or oligomeric structures to complex 2D and 3D networks. The anticipated steric clashes of the o-toluidine groups might prevent the formation of highly symmetric, porous structures typical of other terephthalate-based MOFs, but could instead favor the creation of novel topologies with interesting guest-hosting capabilities.

Table 1: Predicted Coordination Modes of this compound

Coordination SiteMetal Ion AffinityPotential GeometryResulting Structure
Carboxylate groupsHighBridging, Chelating1D chains, 2D layers, 3D frameworks
Amine nitrogenModerateMonodentatePotential for mixed-ligand systems
Carbonyl oxygenModerateMonodentateCan influence coordination polyhedron

This table represents predicted coordination behaviors and requires experimental validation.

Integration into Hybrid Functional Materials

The incorporation of this compound into hybrid materials presents a promising avenue for creating materials with tailored functionalities. These hybrid materials could combine the properties of the organic linker with those of an inorganic component, leading to synergistic effects.

Potential areas of investigation include:

Polymer Composites: Dispersing the compound or its metal complexes within a polymer matrix to enhance thermal stability, mechanical strength, or introduce electrical conductivity.

Surface Modification: Grafting the molecule onto the surface of inorganic nanoparticles (e.g., silica, titania, gold) to create functionalized surfaces for applications in catalysis or sensing.

Interpenetrating Networks: Forming hybrid materials where a coordination polymer based on this compound is intergrown with another functional network.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the formation and behavior of materials based on this compound, the use of advanced, in-situ characterization techniques will be crucial. These methods allow for the real-time monitoring of structural and chemical changes during synthesis or under operational conditions.

Key techniques for future studies include:

In-situ X-ray Diffraction (XRD) and Scattering: To monitor the crystallization process of MOFs and coordination polymers, providing insights into the reaction kinetics and phase transformations.

In-situ Spectroscopy (Raman, IR, UV-Vis): To probe the coordination environment of the metal centers and the electronic state of the organic linker during dynamic processes such as guest adsorption or catalytic reactions.

In-situ Electron Microscopy: To visualize the growth of nanoscale materials and morphological changes at high resolution.

These in-situ studies will provide invaluable data for understanding the structure-property relationships in materials derived from this intriguing molecule.

Machine Learning and AI in Design and Prediction of this compound-Based Materials

The vast design space for materials based on this compound makes traditional trial-and-error approaches time-consuming and inefficient. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and optimization of new materials by predicting their properties and guiding experimental efforts. nih.gov

Future interdisciplinary research could focus on:

Predictive Modeling: Developing ML models to predict the properties (e.g., porosity, bandgap, catalytic activity) of hypothetical MOFs based on this compound and different metal ions. nih.gov

Inverse Design: Utilizing AI algorithms to identify the optimal synthetic conditions or even new molecular building blocks to achieve desired material properties. nih.gov

High-Throughput Screening: Combining computational screening of databases of potential structures with ML to identify the most promising candidates for synthesis.

By leveraging the power of AI, researchers can navigate the complex chemical space more effectively and accelerate the development of functional materials. ncats.io

Scale-Up and Sustainable Synthesis Research

For any promising material to find real-world application, its synthesis must be scalable, cost-effective, and environmentally sustainable. A general method for the synthesis of 2,5-dianilino-terephthalic acids involves the reaction of dimethyl succinylsuccinate with an aniline (B41778) derivative. Adapting this for this compound would likely involve reacting dimethyl succinylsuccinate with o-toluidine.

Future research in this area should focus on:

Optimization of Synthetic Routes: Improving the yield and purity of this compound by optimizing reaction parameters such as temperature, solvent, and catalyst.

Green Chemistry Approaches: Exploring more environmentally friendly synthetic methods, such as using greener solvents, reducing energy consumption, and minimizing waste generation.

Scalable Production: Developing and validating a robust process for the large-scale production of the compound to enable its use in industrial applications. The closely related para-isomer, 2,5-Di-p-toluidinoterephthalic acid, is used as a pigment and is produced on a significant scale, suggesting that scalable synthesis of the ortho-isomer is feasible.

Table 2: Comparison of Related Terephthalic Acid Derivatives

Compound NameKey FeaturesKnown Applications/Research Areas
This compound Steric hindrance from ortho-methyl groupsLargely unexplored, potential for novel coordination chemistry
2,5-Di-p-toluidinoterephthalic acidLess steric hindrance than ortho-isomerPigments
2,5-Dihydroxyterephthalic acidHydrogen bonding capabilities, redox activityMOF synthesis, gas storage, electrochromic devices
2,5-Diaminoterephthalic acidBasic amine groups for post-synthetic modificationMOF linkers

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,5-Di-o-toluidinoterephthalic acid, and how is purity validated?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as coupling toluidine groups to a terephthalic acid backbone. For analogous compounds (e.g., 2,5-bis(trifluoromethyl)terephthalic acid), two-step syntheses with intermediates purified via column chromatography are reported. Purity is validated using HNMR to confirm structural integrity and HPLC (>95% purity threshold) to detect inorganic residues or byproducts. Reproducibility requires strict control of reaction conditions (temperature, solvent, stoichiometry) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • HNMR : To confirm substitution patterns and monitor reaction progress.
  • X-ray crystallography : For resolving solid-state molecular geometry (e.g., bond angles, packing behavior), as demonstrated for structurally related dibromoterephthalic acid derivatives .
  • HPLC : To quantify purity and detect trace impurities.
  • FTIR : To identify functional groups (e.g., carboxylic acid O-H stretches).
    Cross-validation using multiple methods minimizes mischaracterization risks .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under dry, cool conditions (≤25°C), away from oxidizers or bases, as recommended for similar carboxylic acids .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the thermal stability and decomposition pathways of this compound be systematically studied?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic reactions.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products.
    Compare results with computational models (e.g., DFT simulations) to predict reaction mechanisms .

Q. What strategies resolve contradictions in catalytic performance data for metal-organic frameworks (MOFs) derived from this compound?

  • Methodological Answer :

  • Statistical Analysis : Apply t-tests or ANOVA to assess reproducibility across batches.
  • Control Experiments : Isolate variables (e.g., solvent polarity, metal ion choice) to identify performance drivers.
  • Advanced Characterization : Use BET surface area analysis and X-ray Absorption Spectroscopy (XAS) to correlate structural features (e.g., porosity, metal coordination) with catalytic activity .

Q. How can the environmental impact of this compound be assessed in laboratory settings?

  • Methodological Answer :

  • Ecotoxicity Assays : Perform Daphnia magna or algal growth inhibition tests to evaluate acute toxicity.
  • Biodegradability Studies : Use OECD 301 guidelines to measure mineralization rates in aqueous media.
  • Soil Mobility : Conduct column leaching experiments to assess potential groundwater contamination .

Q. What reaction mechanisms are plausible for functionalizing this compound in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Probes : Employ isotopic labeling (e.g., deuterated solvents) or radical scavengers to distinguish between SN2, radical, or metal-mediated pathways.
  • Kinetic Studies : Monitor reaction rates under varying temperatures to derive activation parameters.
  • Computational Modeling : Use DFT to map transition states and identify rate-limiting steps, as applied in biomass-derived compound transformations .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Experimental Sections : Specify exact reagent grades, equipment models, and environmental conditions (humidity, light exposure).
  • Supporting Information : Provide raw spectroscopic data (e.g., HNMR peaks, HPLC chromatograms) and crystallographic CIF files, following journal guidelines like Beilstein Journal of Organic Chemistry .
  • Error Reporting : Include standard deviations for yield measurements and note batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.